molecular formula C14H16N2O4 B1240771 (S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

(S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No.: B1240771
M. Wt: 276.29 g/mol
InChI Key: POXUJOYUVLWPQN-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DuP-721 involves the preparation of oxazolidin-2-ones, which are key intermediates in the production of this compound. One of the primary methods for synthesizing oxazolidin-2-ones is the halocyclofunctionalization of allyl-carbamates, a reaction that often results in high regio- and stereocontrol . Another approach developed at DuPont laboratories involves the first asymmetric synthesis of oxazolidin-2-ones, which serves as a crucial step in preparing DuP-721 .

Industrial Production Methods

Industrial production of DuP-721 typically involves large-scale chemical synthesis processes that adhere to stringent quality control measures. The production process includes the synthesis of oxazolidin-2-ones, followed by further chemical modifications to obtain the final product. The exact details of the industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

DuP-721 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the chemical reactions of DuP-721 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, vary depending on the desired outcome.

Major Products Formed

The major products formed from the chemical reactions of DuP-721 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of DuP-721, while reduction reactions may yield reduced forms of the compound.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

N-[[(5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C14H16N2O4/c1-9(17)11-3-5-12(6-4-11)16-8-13(20-14(16)19)7-15-10(2)18/h3-6,13H,7-8H2,1-2H3,(H,15,18)/t13-/m0/s1

InChI Key

POXUJOYUVLWPQN-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2C[C@@H](OC2=O)CNC(=O)C

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C

Synonyms

4-acetylphenyloxooxazolidinylmethylacetamide
DuP 721
DuP-721

Origin of Product

United States

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